3,4,5-Trifluorobenzoyl chloride

Description

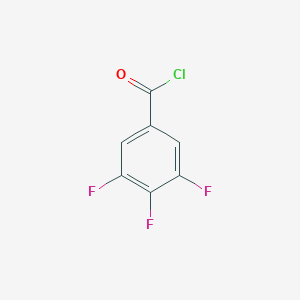

Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUNCQNKZIQTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938991 | |

| Record name | 3,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177787-26-7, 17787-26-7 | |

| Record name | 3,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trifluorobenzoylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Condensation and Sequential Fluorination

The preparation of polyfluorinated benzoyl chlorides often begins with substituted phthalic anhydrides. For example, 3,4,5,6-tetrafluorophthalic anhydride serves as a starting material in patents describing tetrafluorobenzoyl chloride synthesis. While these methods target tetrafluoro derivatives, they provide a template for adapting trifluoro analogs.

In one approach, 3,4,5-trifluorophthalic anhydride undergoes condensation with methylamine in toluene and aprotic polar solvents (e.g., DMF) at 100–150°C for 5–15 hours. The resulting intermediate is fluorinated using potassium fluoride, followed by hydrolysis with aqueous sulfuric acid to yield 3,4,5-trifluorobenzoic acid. Subsequent decarboxylation with tri-n-butylamine and acylation with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) produces the target acyl chloride.

Key Reaction Parameters:

| Step | Conditions | Yield (Crude) |

|---|---|---|

| Condensation | Toluene/DMF, 100–150°C, 5–15 h | 85–90% |

| Fluorination | KF, 110°C, 15 h | 95% |

| Hydrolysis | H₂SO₄ (50%), 110°C, 15 h | 98% |

| Decarboxylation | Tri-n-butylamine, 100°C, 2 h | 92% |

| Acylation | SOCl₂, DMF catalyst, reflux, 8 h | 88% (99.5% purity) |

This route mirrors the tetrafluoro analog synthesis but requires precise control over fluorination stoichiometry to avoid over-fluorination.

Decarboxylative Chlorination of 3,4,5-Trifluorobenzoic Acid

Direct Acyl Chloride Formation

3,4,5-Trifluorobenzoic acid (CAS 121602-93-5) is commercially available and serves as the immediate precursor for acyl chloride synthesis. Treatment with excess thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) at reflux (70–80°C) for 8–12 hours achieves near-quantitative conversion. Excess SOCl₂ is removed via distillation, and the product is purified by vacuum rectification.

Optimization Insights:

-

Solvent-Free Systems: Eliminating solvents reduces post-reaction purification steps.

-

Catalyst Loading: 1–2 mol% DMF accelerates the reaction by activating SOCl₂.

-

Safety Considerations: The exothermic reaction requires controlled heating to prevent decomposition (>200°C).

Typical Yield and Purity:

| Parameter | Value |

|---|---|

| Reaction Time | 8–12 h |

| Temperature | 70–80°C |

| Isolated Yield | 95–98% |

| Purity (GC-MS) | ≥99.5% |

Catalytic Decarboxylation-Chlorination One-Pot Methods

Integrated Process for Scalability

Recent patents describe one-pot decarboxylation-chlorination sequences using aromatic hydrocarbons (e.g., trimethylbenzene) and tertiary amines (e.g., tri-n-butylamine). For trifluorobenzoyl chloride, this method would involve:

-

Decarboxylation: Heating 3,4,5-trifluorophthalic acid in trimethylbenzene with tri-n-propylamine (1–2 mol%) at 120–160°C for 10–30 hours.

-

Direct Chlorination: Adding SOCl₂ and DMF to the filtered reaction mixture without isolating the benzoic acid intermediate.

Advantages:

-

Solvent Recycling: Filtrates from decarboxylation are reused, cutting solvent costs by 30–40%.

-

Reduced Handling: Avoiding intermediate isolation minimizes product loss (typical yield loss: <5%).

Benchmark Data:

| Parameter | Value |

|---|---|

| Decarboxylation Time | 15–20 h |

| Chlorination Time | 6–8 h |

| Overall Yield | 85–90% |

| Purity | 99.0–99.3% |

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 3,4,5-Trifluorobenzoyl chloride undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-trifluorobenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 3,4,5-trifluorobenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Amines: Reacts with primary or secondary amines in the presence of a base such as triethylamine to form amides.

Alcohols: Reacts with alcohols in the presence of a base to form esters.

Water: Hydrolysis occurs readily in the presence of water or aqueous base.

Major Products Formed:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

3,4,5-Trifluorobenzoic Acid: Formed from hydrolysis.

Applications De Recherche Scientifique

Chemical Synthesis

1.1. Synthetic Intermediate

3,4,5-Trifluorobenzoyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the reactivity of the benzoyl chloride moiety, making it suitable for acylation reactions. For instance, it can be utilized to synthesize fluorinated aromatic compounds which are valuable in pharmaceuticals and agrochemicals .

1.2. Reaction with Amines

The compound is frequently reacted with amines to produce amides or other derivatives. A notable case involves the synthesis of amino acid-derived thiazole compounds where this compound was employed to furnish derivatives that exhibited significant biological activity against drug-resistant cancer cell lines .

Pharmaceutical Applications

2.1. Drug Development

The incorporation of fluorine into drug molecules often enhances their pharmacokinetic properties, such as bioavailability and metabolic stability. This compound has been used in the development of novel anticancer agents by modifying existing structures to improve their efficacy against multidrug-resistant tumors .

2.2. Case Study: P-glycoprotein Modulators

One study highlighted the use of this compound in synthesizing a lead compound that increased intracellular concentrations of paclitaxel in resistant cell lines. This compound demonstrated a significant reversal of drug resistance and was characterized by its selectivity towards P-glycoprotein, a key factor in multidrug resistance mechanisms .

Agrochemical Applications

3.1. Herbicides and Insecticides

The unique properties of this compound allow it to be utilized in the synthesis of agrochemicals, including herbicides and insecticides. The trifluoromethyl group contributes to the lipophilicity and biological activity of these compounds, enhancing their effectiveness against pests while minimizing environmental impact .

Mécanisme D'action

The mechanism of action of 3,4,5-trifluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The presence of fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This property is exploited in various synthetic applications to introduce the trifluorobenzoyl group into target molecules .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- Molecular Formula : C₇H₂ClF₃O

- Molecular Weight : 194.54 g/mol

- CAS Number : 177787-26-7

- Structure : A benzoyl chloride derivative with fluorine substituents at the 3-, 4-, and 5-positions of the aromatic ring.

Physical and Chemical Properties :

- Reactivity : The electron-withdrawing fluorine substituents enhance electrophilicity at the carbonyl carbon, making it highly reactive in nucleophilic acyl substitution reactions.

- Safety : Classified as a corrosive liquid (UN Hazard Class 8) under transport regulations, requiring precautions such as personal protective equipment and ventilation during handling .

Applications :

Primarily used as an intermediate in pharmaceutical synthesis, particularly for fluorinated drug candidates. Its trifluorinated structure is critical for modifying pharmacokinetic properties, such as metabolic stability and bioavailability.

Structural and Functional Analogues

Substituent Effects on Reactivity

Fluorine Position :

- 3,4,5-Trifluoro : Symmetrical substitution enhances electronic withdrawal, favoring reactions with sterically hindered nucleophiles.

- 2,4,5-Trifluoro : Asymmetric substitution reduces steric hindrance, enabling efficient acylation in flow reactors .

- 2,4,6-Trifluoro : Para-substitution lowers solubility in polar solvents due to increased hydrophobicity .

Functional Group Variations :

- Methoxy Derivatives (e.g., 2,4,5-Trifluoro-3-methoxybenzoyl chloride, CAS 112811-66-2): The electron-donating methoxy group decreases electrophilicity but improves solubility in organic media. Used as a reference standard in impurity profiling .

- Chlorine vs. Fluorine : Chlorinated analogues (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) exhibit lower reactivity due to steric bulk but higher thermal stability .

Market and Regulatory Considerations

- 2,4,6-Trifluorobenzoyl Chloride : Broader industrial use, with market growth driven by agrochemical demand (CAGR influenced by raw material availability and environmental regulations) .

Activité Biologique

3,4,5-Trifluorobenzoyl chloride is a synthetic organic compound characterized by its trifluoromethyl group and acyl chloride functionality. This compound has garnered attention in various fields due to its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological interactions, and relevant case studies.

- Molecular Formula : C₇H₂ClF₃O

- Molecular Weight : 194.54 g/mol

- Structure : The compound features a benzene ring with three fluorine atoms at the 3, 4, and 5 positions and a carbonyl chloride group (–COCl), which contributes to its high reactivity.

Synthesis Methods

This compound can be synthesized through various methods. The most common approach involves the reaction of 3,4,5-trifluorobenzoic acid with thionyl chloride or oxalyl chloride. This reaction typically yields the acyl chloride efficiently while releasing gaseous byproducts such as sulfur dioxide or carbon dioxide.

Antiproliferative Effects

Research has indicated that compounds containing the trifluoromethyl group exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Case Study : A study evaluated the antiproliferative activity of fluorinated derivatives of triazoles against breast, colon, and lung cancer cell lines. Among these derivatives, one compound featuring a trifluoromethyl group demonstrated notable activity, suggesting that the trifluoromethyl moiety enhances biological efficacy through mechanisms distinct from traditional pathways like dihydrofolate reductase inhibition .

Interaction with Biological Systems

This compound's reactivity allows it to interact with various biological nucleophiles. This property is critical for its application in synthesizing biologically active molecules.

- Example : The synthesis of glycosylated fluoroquinolones using this compound has been reported. These derivatives showed varying degrees of antimicrobial activity against resistant bacterial strains . The incorporation of this compound into antibiotic structures may enhance their transport and efficacy in resistant organisms.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile:

- Irritation Potential : The compound is classified as corrosive and can cause irritation upon contact with skin or eyes. Long-term exposure may lead to respiratory issues .

- Environmental Impact : Its persistence in biological systems raises concerns about potential accumulation and toxicity in aquatic environments .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound better, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4,5-Trifluorobenzoyl chloride | C₇H₂ClF₃O | Different substitution pattern on the benzene ring |

| 3-Fluorobenzoyl chloride | C₇H₅ClF | Contains only one fluorine atom |

| Trifluoroacetophenone | C₈H₆F₃O | Contains a trifluoro group but lacks chlorine |

The specific arrangement of fluorine atoms in this compound enhances its reactivity compared to these similar compounds.

Q & A

Q. What are the critical physical and chemical properties of 3,4,5-trifluorobenzoyl chloride for experimental design?

The compound (CHClFO, MW 194.54) exhibits a boiling point of 77–85°C (at 17 mmHg), density of 1.52–1.53 g/cm³, and refractive index of 1.497–1.50. Its moisture sensitivity necessitates inert atmosphere storage to prevent hydrolysis. The flash point (86°C) indicates flammability risks during high-temperature reactions .

Q. How should researchers safely handle and store this compound?

Store in corrosion-resistant containers under inert gas (e.g., nitrogen) at low temperatures. Avoid moisture exposure, as it decomposes hydrolytically. Use PPE (gloves, goggles) and work in a fume hood. Emergency protocols include rinsing eyes with water for 15 minutes (if exposed) and immediate medical consultation .

Q. What analytical methods validate the purity of this compound?

Gas chromatography (GC) and argentometric titration are standard methods. GC detects organic impurities (>98% purity threshold), while argentometric titration quantifies active chloride content. Cross-validate results to address discrepancies, e.g., volatile byproducts in GC vs. chloride ion interference in titration .

Advanced Research Questions

Q. How can researchers optimize acylation reactions using this compound?

In nucleophilic acylations (e.g., with amines or alcohols), use catalysts like DMAP to enhance reactivity. For sterically hindered substrates, increase reaction temperature (50–80°C) and employ anhydrous solvents (e.g., dichloromethane). Monitor progress via -NMR to track fluorine substituent retention .

Q. What spectral techniques confirm the structure of derivatives synthesized from this compound?

Q. How to reconcile discrepancies in reported boiling points (77°C vs. 85°C at 17 mmHg)?

Boiling points vary with pressure: 77°C is observed at ambient pressure, while 85°C corresponds to reduced pressure (17 mmHg). Always report measurement conditions. Validate data using calibrated distillation apparatus or computational tools (e.g., Antoine equation) .

Q. What strategies mitigate side reactions during multi-step syntheses involving this reagent?

- Protection/Deprotection : Use allyl groups to protect reactive hydroxyls before acylation.

- Catalyst Selection : Palladium catalysts (e.g., (PhP)PdCl) aid in deprotection without degrading fluorine substituents.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) to isolate intermediates .

Q. How does the trifluoromethyl group influence reactivity in comparison to non-fluorinated benzoyl chlorides?

The electron-withdrawing trifluoromethyl group increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from fluorine atoms may reduce reactivity with bulky nucleophiles. Computational modeling (DFT) can predict activation energies for specific substrates .

Data Contradiction Analysis

Q. Why do purity assays (GC vs. titration) yield conflicting results for this compound?

- GC Limitations : Volatile byproducts (e.g., hydrolyzed acids) may co-elute, inflating purity readings.

- Titration Interference : Free chloride ions from decomposition can overestimate active chloride content.

Resolution : Combine both methods with -NMR to quantify intact acyl chloride groups .

Methodological Recommendations

- Synthetic Protocols : Pre-dry glassware and solvents (e.g., molecular sieves for THF).

- Safety : Conduct small-scale pilot reactions to assess exothermic risks before scaling up.

- Data Reporting : Include pressure conditions for boiling points and batch-specific purity certificates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.